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Introduction

Maize (Zea mays L.) is a global staple crop, the productivity of which is under constant threat
from various pathogens. Maize Mosaic Virus (MMV), a member of the Rhabdoviridae family,
can cause significant yield losses in tropical and subtropical maize-growing regions.[1] The
development of resistant cultivars is the most effective and sustainable strategy for managing
MMV. Genetic resistance to MMV in maize is primarily conferred by the single dominant gene,
Mv1, located on chromosome 3.[1] Marker-assisted selection (MAS) offers a precise and
efficient method for introgressing the Mv1 gene into elite maize lines, accelerating the breeding

process.

This document provides a detailed protocol for genotyping the Mv1 locus in maize using the
Kompetitive Allele Specific PCR (KASP) assay. KASP is a high-throughput, cost-effective
genotyping technology that is well-suited for large-scale screening in modern plant breeding
programs. These application notes are intended for researchers, scientists, and drug
development professionals engaged in maize breeding and genetics.

Principle of the KASP Assay

The KASP assay is based on allele-specific primer extension and fluorescence resonance
energy transfer (FRET) for signal generation. For a given single nucleotide polymorphism
(SNP) or insertion-deletion (InDel) associated with the Mv1 gene, two allele-specific forward
primers are designed, each with a unique tail sequence. A common reverse primer is also
designed. The reaction mix contains these primers along with FRET cassettes, Taq

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1676875?utm_src=pdf-interest
https://mnl.maizegdb.org/mnl/67/genelistlead.html
https://www.benchchem.com/product/b1676875?utm_src=pdf-body
https://mnl.maizegdb.org/mnl/67/genelistlead.html
https://www.benchchem.com/product/b1676875?utm_src=pdf-body
https://www.benchchem.com/product/b1676875?utm_src=pdf-body
https://www.benchchem.com/product/b1676875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

polymerase, and the sample DNA. During thermal cycling, the allele-specific primers compete
for binding to the template DNA. Successful binding and extension lead to the incorporation of
the corresponding tailed primer. In subsequent cycles, the complementary tail sequence is
synthesized, allowing the fluorescently labeled FRET cassette to bind and generate a signal.
The ratio of the two fluorescent signals indicates the genotype of the sample (homozygous for
allele 1, homozygous for allele 2, or heterozygous).

Experimental Protocols

High-Throughput DNA Extraction from Maize Leaf
Tissue

This protocol is optimized for the rapid extraction of PCR-quality genomic DNA from young
maize leaves, suitable for 96-well plate formats.

Materials:

Young maize leaf tissue (2-3 week old seedlings)

96-well collection plates

Lysis buffer (200 mM Tris-HCI pH 7.5, 250 mM NacCl, 25 mM EDTA, 0.5% SDS)

Isopropanol

70% Ethanol

TE buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA)
Procedure:

e Collect one to two 1 cm leaf discs from each maize seedling and place them into the
individual wells of a 96-well collection plate.

e Add 400 pL of pre-heated (65°C) Lysis Buffer to each well.

o Seal the plate and incubate at 65°C for 30-60 minutes.
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o Centrifuge the plate at 3000 x g for 15 minutes to pellet the cell debris.
o Transfer 300 uL of the supernatant to a new 96-well plate.

e Add 300 pL of isopropanol to each well, seal, and mix by inverting several times until DNA
precipitates.

o Centrifuge at 3000 x g for 15 minutes to pellet the DNA.
o Carefully decant the supernatant.

o Wash the DNA pellet by adding 500 pL of 70% ethanol and centrifuging at 3000 x g for 5
minutes.

o Decant the ethanol and air dry the pellet for 15-30 minutes.
e Resuspend the DNA in 100 pL of TE buffer.

o Quantify the DNA concentration and normalize to a working concentration of 15-30 ng/uL.

Parameter Value

Starting Material 1-2 x 1 cm leaf discs
Lysis Buffer Volume 400 pL

Incubation Temperature 65°C

Isopropanol Volume 300 pL

Final DNA Concentration 15-30 ng/pL

Table 1: Quantitative parameters for high-throughput DNA extraction.

KASP Genotyping for the Mv1 Locus

This protocol describes the KASP genotyping procedure. Note that the development of a
specific KASP assay for Mv1 first requires the identification of a tightly linked SNP or InDel that
co-segregates with the resistance phenotype. This is typically achieved through fine mapping
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and sequencing of resistant and susceptible maize lines. For the purpose of this protocol, we
will use hypothetical primer sequences.

Materials:

Normalized genomic DNA (15-30 ng/uL)

KASP Master Mix (containing Taq polymerase, dNTPs, MgCl2, and FRET cassettes)

KASP Assay Mix (containing allele-specific forward primers and a common reverse primer)

PCR plates (96- or 384-well)

Real-time PCR instrument capable of endpoint fluorescence reading
Hypothetical KASP Primer Design for a Putative SNP in the Mv1 Locus (A/G):
e Allele 1 Primer (A-allele): 5-GAAGGTGACCAAGTTCATGCTA-3'

e Allele 2 Primer (G-allele): 5-GAAGGTCGGAGTCAACGGATTG-3'

e« Common Reverse Primer: 5'--3'

Procedure:

Prepare the KASP reaction mix in a 96-well PCR plate as described in Table 2.
e Add 5 pL of the normalized genomic DNA to each well.
o Seal the PCR plate, vortex briefly, and centrifuge.

o Perform PCR in a real-time PCR instrument using the thermal cycling conditions outlined in
Table 3.

o After PCR, read the endpoint fluorescence for both fluorophores (e.g., FAM and HEX).

o Analyze the results using genotyping software, which will cluster the samples into three
groups: homozygous for allele 1, homozygous for allele 2, and heterozygous.
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Component Volume per reaction (uL) Final Concentration
KASP Master Mix (2X) 5.0 1X

KASP Assay Mix (100X) 0.14 1X

Template DNA (15-30 ng/uL) 5.0 75-150 ng

Total Volume

10.14

Table 2: KASP reaction mix components.

Step Temperature (°C) Time Cycles
Activation 94 15 minutes 1
Denaturation 94 20 seconds 10 (touchdown)
Annealing/Extension 61-55 (-0.6 per cycle) 60 seconds
Denaturation 94 20 seconds 26
Annealing/Extension 55 60 seconds
Endpoint Read 30 1 minute 1
Table 3: KASP thermal cycling conditions.
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Caption: Experimental workflow for MV1 genotyping and marker-assisted selection.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1676875?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Virus Infection Recognition

Maize Mosaic Virus (Rhabdovirus)

R Gene (e.g., Mv1)

recognized b

\ \ Signal Transduction \

Sallicylic Acid (SA) Pathway Jasmonic Acid (JA) Pathway Reactive Oxygen Species (ROS) Burst

Viral Effector Proteins

Defense Response

Pathogenesis-Related (PR) Gene Expression Hypersensitive Response (HR)

Systemic Acquired Resistance (SAR)

Click to download full resolution via product page

Caption: Generalized signaling pathway for plant virus resistance.

Conclusion

The integration of high-throughput genotyping technologies like KASP into maize breeding
programs is crucial for accelerating the development of disease-resistant varieties. The
protocol detailed above provides a robust framework for the marker-assisted selection of the
Mv1 gene, conferring resistance to Maize Mosaic Virus. While the discovery of specific SNPs
within the Mv1 locus is a prerequisite for the development of a diagnostic KASP assay, the
workflow and methodologies presented here are broadly applicable and can be adapted for
other traits of interest in maize and other crops. This approach allows for the early selection of
desirable genotypes, saving time, resources, and labor in the breeding pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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